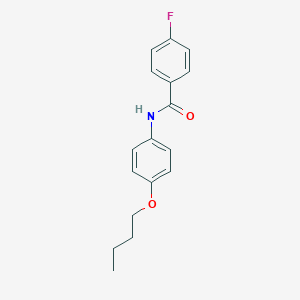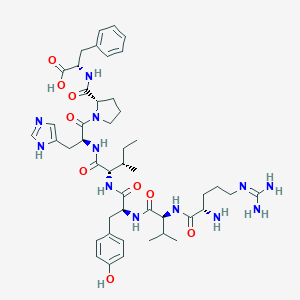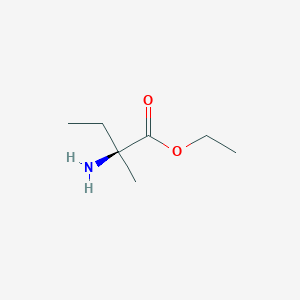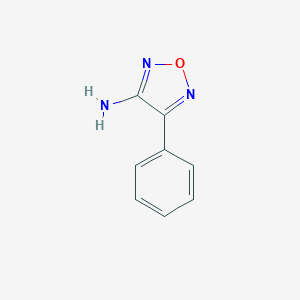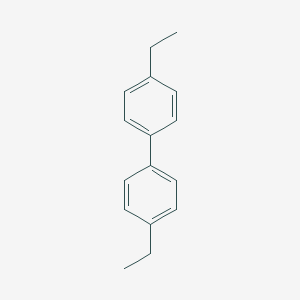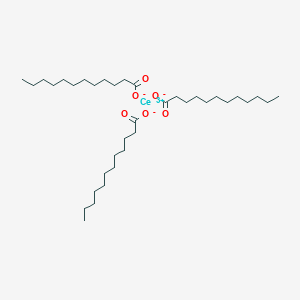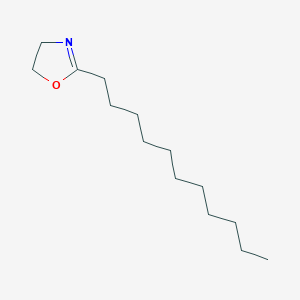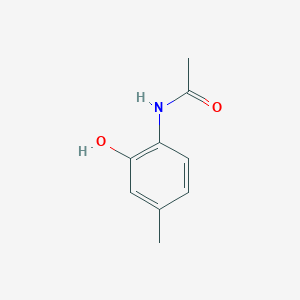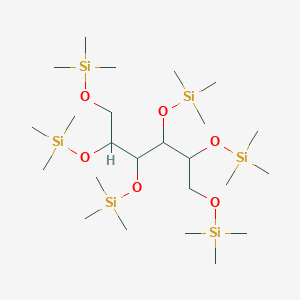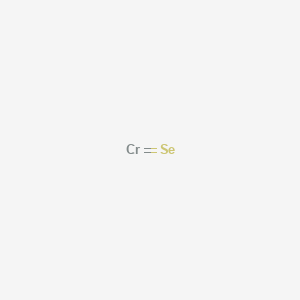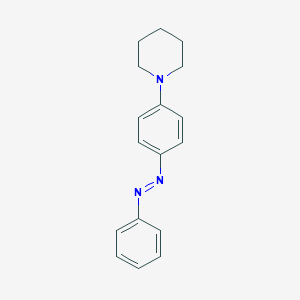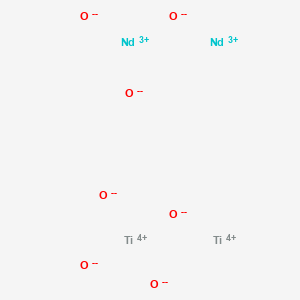
Neodymium titanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Neodymium titanate can be synthesized using the flux method. In this method, single crystals of the compound are grown by dissolving the precursor materials in a high-temperature molten flux. The reaction typically involves heating a mixture of neodymium oxide (Nd₂O₃) and titanium dioxide (TiO₂) in a suitable flux, such as lithium molybdate (Li₂MoO₄), at temperatures around 1000°C .
Industrial Production Methods
Industrial production of dineodymium dititanium heptaoxide involves solid-state reactions. The precursor materials, neodymium oxide and titanium dioxide, are thoroughly mixed and subjected to high-temperature calcination. The mixture is heated in a controlled atmosphere to promote the formation of the desired compound. The resulting product is then cooled and ground to obtain a fine powder .
化学反应分析
Types of Reactions
Neodymium titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The compound can undergo substitution reactions where one or more of its constituent elements are replaced by other elements.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation and reducing agents like hydrogen gas (H₂) for reduction. Substitution reactions often involve the use of halides or other reactive species .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of neodymium and titanium, while reduction may produce lower oxides or elemental forms of the constituent elements .
科学研究应用
Neodymium titanate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Research is ongoing to explore its use in medical devices and treatments.
作用机制
The mechanism by which dineodymium dititanium heptaoxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique perovskite structure allows it to interact with various molecules, facilitating catalytic reactions and enhancing electronic properties. The specific pathways involved depend on the application and the conditions under which the compound is used .
相似化合物的比较
Similar Compounds
Neodymium(III) titanate (Nd₂TiO₅): Similar in composition but differs in its structural and electronic properties.
Neodymium(III) oxide (Nd₂O₃): A simpler oxide of neodymium with different applications.
Titanium dioxide (TiO₂): A well-known compound with extensive use in various industries.
Uniqueness
Neodymium titanate stands out due to its unique perovskite structure, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring high thermal stability and electrical conductivity .
属性
CAS 编号 |
12035-31-3 |
|---|---|
分子式 |
Nd2O7Ti2 |
分子量 |
496.21 g/mol |
IUPAC 名称 |
neodymium(3+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Nd.7O.2Ti/q2*+3;7*-2;2*+4 |
InChI 键 |
VOPSYYWDGDGSQS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Key on ui other cas no. |
12035-31-3 89412-12-4 |
物理描述 |
DryPowde |
同义词 |
dineodymium dititanium heptaoxide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
